3-Nitrobenzoyl chloride

Descripción

Contextualization within Organic Chemistry and Synthesis

As an acyl chloride, 3-Nitrobenzoyl chloride is a highly reactive compound, primarily used as an acylating agent. This reactivity stems from the excellent leaving group ability of the chloride ion, which facilitates the introduction of the 3-nitrobenzoyl group into various molecules. The presence of the nitro group significantly influences the compound's electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.ai This straightforward conversion provides chemists with a reliable source of this important reagent for their research endeavors.

The compound's utility is demonstrated in its role as a key intermediate in multi-step syntheses. a2bchem.com For example, it is a precursor in the manufacture of dyes and in the preparation of various pharmaceuticals. lookchem.comchemicalbook.com Its ability to react with a wide range of nucleophiles, including alcohols, amines, and thiols, allows for the construction of a diverse array of ester, amide, and thioester linkages, which are fundamental connections in many biologically active molecules and functional materials. chemicalbook.comechemi.com

Significance in Advanced Chemical Research

The importance of this compound extends beyond its role as a simple building block. In advanced chemical research, it serves several specialized functions that are critical for innovation in various scientific fields.

One significant application is its use as a derivatizing agent in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC). greyhoundchrom.comscirp.org Many compounds, especially those lacking a strong UV-absorbing chromophore, are difficult to detect using standard HPLC-UV methods. By reacting these analytes with this compound (or its isomer, 4-nitrobenzoyl chloride), a nitrobenzoyl group is attached, which imparts strong UV absorbance to the molecule. greyhoundchrom.comscirp.orgresearchgate.netsigmaaldrich.com This derivatization dramatically enhances detection sensitivity, allowing for the quantification of trace amounts of substances in complex mixtures like environmental or biological samples. scirp.orgresearchgate.net

In the field of polymer chemistry, this compound and its isomers have been investigated as initiators or monomers in the synthesis of novel polymers. nih.govrsc.org For instance, it has been used in Friedel-Crafts reactions to post-functionalize existing polymers, thereby modifying their surface properties and adsorption characteristics for applications like gas storage and separation. rsc.org The introduction of the nitrobenzoyl group can alter properties such as CO2 uptake capacity in microporous organic polymers. rsc.org

Furthermore, this compound is a crucial reagent in medicinal chemistry and drug discovery. It is used to synthesize libraries of new compounds for biological screening. a2bchem.com Researchers have used it to create potential carbocyclic minor groove binders, which are of interest for their potential interactions with DNA, and in the synthesis of various amides and esters to explore their therapeutic potential. a2bchem.comlookchem.comchemicalbook.com For example, it was employed in the synthesis of 3-aminobenzamide (B1265367) and in the solid-phase synthesis of an alkylaminobenzanilide library. a2bchem.comlookchem.comchemicalbook.com

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, covering its fundamental reactivity, synthetic applications, and its role in the development of new materials and technologies. Researchers are continuously exploring new synthetic methodologies that utilize this reagent to achieve more efficient and selective chemical transformations.

Studies often focus on its reaction kinetics and mechanisms, seeking to understand how the interplay between the acyl chloride and nitro group influences reaction outcomes under various conditions. This includes its use in Friedel-Crafts acylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst to form new carbon-carbon bonds. google.com Such reactions are fundamental in organic synthesis for creating more complex aromatic structures. google.com

The compound's derivatives are also a subject of intense study. For example, the reaction of this compound with phenylhydrazine (B124118) produces this compound phenyl hydrazone, a distinct compound with its own set of properties and potential applications that are explored in academic literature. nih.gov

Spectroscopic and crystallographic studies provide deeper insight into the molecular structure and electronic properties of this compound and the compounds derived from it. This fundamental knowledge is crucial for designing new molecules with desired properties, whether for materials science, medicinal chemistry, or other advanced applications. The continued investigation into this versatile compound ensures its enduring role in the advancement of chemical science.

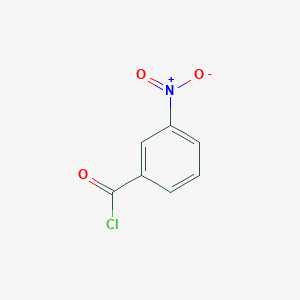

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTNASSYJUXJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025740 | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use. | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

527 to 532 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 233.6 °F (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

121-90-4 | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

95 °F (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Ii. Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 3-Nitrobenzoyl Chloride

The conversion of 3-Nitrobenzoic acid to its corresponding acyl chloride, this compound, is a fundamental transformation in organic synthesis, enabling the introduction of the 3-nitrobenzoyl group into various molecules. The most prevalent and well-documented methods involve the use of chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The efficacy of the synthesis of this compound from 3-Nitrobenzoic acid and thionyl chloride is highly dependent on the specific reaction conditions employed. Researchers have investigated various parameters, including temperature, solvent, and the use of catalysts, to optimize reaction time and yield.

A common laboratory procedure involves heating a mixture of 3-Nitrobenzoic acid and an excess of thionyl chloride. orgsyn.org The thionyl chloride often serves as both the reagent and the solvent. google.com One established method involves heating the mixture on a steam bath for 3 hours, followed by distillation of the excess thionyl chloride to afford the product in high yields of 90-98%. orgsyn.org Another protocol specifies refluxing the mixture for 6 hours.

Catalysts are frequently added to accelerate the reaction. Catalytic amounts of N,N-dimethylformamide (DMF) are known to significantly increase the reaction rate. chemicalbook.comresearchgate.net For instance, reacting 2-nitro-3-methylbenzoic acid with thionyl chloride in dichloroethane with a single drop of DMF at reflux for 3 hours resulted in a quantitative yield of the corresponding acid chloride. chemicalbook.com Pyridine (B92270) is also an effective catalyst for this transformation. In one optimized process for the para-isomer, heating p-nitrobenzoic acid with thionyl chloride at 90°C for 12 hours in the presence of pyridine as a phase transfer catalyst resulted in a yield of over 98% with a purity exceeding 99.7%. google.com

Recent studies have also explored solvent-free conditions, which offer environmental and economic benefits. A solvent-free reaction between a related substrate, 3-bromo-5-nitrobenzoic acid, and thionyl chloride was shown to increase the yield to 94% and dramatically decrease the reaction time to 2 hours. niif.hu

Table 1: Reaction Conditions for the Synthesis of Nitrobenzoyl Chlorides using Thionyl Chloride

| Starting Material | Catalyst/Additive | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| m-Nitrobenzoic acid | None | Thionyl chloride (excess) | Steam Bath | 3 h | 90-98% | orgsyn.org |

| 3-nitrobenzoic acid | None | Thionyl chloride (excess) | Reflux | 6 h | Not specified | |

| p-Nitrobenzoic acid | Pyridine | Thionyl chloride (excess) | 90°C | 12 h | >98% | google.com |

| 2-nitro-3-methylbenzoic acid | DMF (cat.) | Dichloroethane | Reflux | 3 h | 100% (crude) | chemicalbook.com |

| 3-bromo-5-nitrobenzoic acid | None | Solvent-free | Not specified | 2 h | 94% | niif.hu |

A significant advantage of using thionyl chloride is that the reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. google.com This facilitates their removal from the reaction mixture, helping to drive the equilibrium towards the product side. The gaseous by-products can be managed using a gas-absorption trap. orgsyn.org

After the reaction is complete, the excess thionyl chloride, which is volatile (boiling point ~76°C), is typically removed by distillation at atmospheric pressure. orgsyn.org The crude this compound that remains is then purified by vacuum distillation. orgsyn.org The purity of the final product is critical, as residual 3-Nitrobenzoic acid or thionyl chloride can interfere with subsequent reactions. The quality of the starting 3-Nitrobenzoic acid is also a factor; using crude starting material may necessitate more rigorous purification of the final product. orgsyn.org For many applications, the distilled product, which appears as a yellow solid or liquid, is of sufficient purity. orgsyn.org

While the thionyl chloride method is prevalent, other chlorinating agents can also be utilized for the synthesis of this compound. ontosight.ai

Phosphorus pentachloride (PCl₅) is an effective, albeit more aggressive, reagent for converting carboxylic acids to acid chlorides. ontosight.aiorgsyn.org The reaction involves mixing 3-Nitrobenzoic acid with a stoichiometric amount of PCl₅. orgsyn.org The reaction often commences upon gentle heating on a water bath and proceeds with the vigorous evolution of hydrogen chloride gas. orgsyn.org

A key by-product of this reaction is phosphorus oxychloride (POCl₃), a high-boiling liquid (boiling point ~106°C). orgsyn.org This must be separated from the desired this compound. The separation is typically achieved by distillation, first removing the phosphorus oxychloride at atmospheric pressure, followed by vacuum distillation of the acid chloride. orgsyn.org The yield and purity of the product are highly dependent on the quality of the phosphorus pentachloride used; impure PCl₅ can lead to significantly lower yields and a darker-colored reaction mixture. orgsyn.org

A variety of other reagents are capable of effecting the transformation of carboxylic acids to acid chlorides and represent viable alternatives for the synthesis of this compound. These include oxalyl chloride, phosphorus trichloride, and triphosgene (B27547) (a solid, safer-to-handle source of phosgene). googleapis.comgoogle.com

The choice of chlorinating agent can be influenced by the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the product. For example, the reaction with oxalyl chloride produces only gaseous by-products (CO, CO₂, HCl), simplifying workup, similar to thionyl chloride. Reactions with these alternative agents are often performed in an inert organic solvent, such as toluene (B28343) or 1,2-dichloroethane. chemicalbook.comgoogleapis.com The use of a catalyst, such as DMF with triphosgene or a phosphine (B1218219) derivative, can be necessary to achieve efficient conversion. googleapis.comgoogle.com

Table 2: Alternative Chlorinating Agents for Benzoyl Chloride Synthesis

| Chlorinating Agent | Typical By-products | Common Conditions/Catalysts | Reference |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Heating on water bath | orgsyn.org |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Inert solvent; can be catalyzed by DMF | google.com |

| Triphosgene | CO₂, HCl | Inert solvent (e.g., toluene), DMF catalyst | googleapis.com |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Requires heating | google.com |

| Phosphoryl Chloride (POCl₃) | Metaphosphoric acid | Used in specific cases | google.com |

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) stands out as a highly effective method for synthesizing this compound. This technique is particularly advantageous as it facilitates reactions between reactants located in different phases, typically an aqueous and an organic layer. In the synthesis of this compound, PTC is frequently utilized in the reaction between 3-nitrobenzoic acid and a chlorinating agent like thionyl chloride.

The fundamental principle of PTC in this context involves a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether. This catalyst transports a reactant, for example, the deprotonated 3-nitrobenzoate anion from the aqueous phase into the organic phase where the chlorinating agent is present. This transfer significantly accelerates the reaction rate.

Research has substantiated the effectiveness of various phase transfer catalysts in this process. For instance, comparative studies on different quaternary ammonium salts have analyzed how the length of the alkyl chain impacts reaction yield and speed. A general finding is that catalysts with longer, more lipophilic alkyl chains tend to exhibit greater efficacy.

Table 1: Illustrative Comparison of Phase Transfer Catalysts in this compound Synthesis

| Phase Transfer Catalyst | Illustrative Reaction Time (hours) | Illustrative Yield (%) |

| Tetrabutylammonium bromide | 5 | 92 |

| Tetrapropylammonium bromide | 6 | 88 |

| Tetraethylammonium bromide | 7 | 85 |

| Benzyltriethylammonium chloride | 8 | 80 |

| Note: This data is representative and compiled from various sources to illustrate general trends. |

Reaction Mechanisms of this compound Formation

The transformation of 3-nitrobenzoic acid into this compound is governed by specific reaction mechanisms, with the nature of the substituent groups playing a critical role in the molecule's reactivity.

The conversion of 3-nitrobenzoic acid to this compound primarily follows a nucleophilic acyl substitution pathway. The most common chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

When thionyl chloride is employed, the reaction is initiated by the attack of the carboxylic acid's hydroxyl group on the sulfur atom of the thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of sulfur dioxide and a proton, resulting in the formation of the acyl chloride. The reaction is often catalyzed by a small amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF). The catalyst interacts with the thionyl chloride to create a highly reactive intermediate, such as a Vilsmeier reagent when DMF is used, which is then more readily attacked by the carboxylic acid.

With oxalyl chloride, the mechanism is analogous but proceeds through an unstable mixed anhydride (B1165640) intermediate. The decomposition of this intermediate, driven by the formation of gaseous byproducts (carbon dioxide and carbon monoxide), yields the desired this compound. This method is often favored due to its milder reaction conditions and cleaner byproducts.

The nitro group (-NO₂) at the meta position of the benzene (B151609) ring exerts a significant electronic influence on the reactivity of the carboxylic acid. As a potent electron-withdrawing group, the nitro group functions through both negative resonance (-R) and negative inductive (-I) effects.

This electron-withdrawing characteristic deactivates the benzene ring towards electrophilic aromatic substitution. More importantly for this synthesis, it enhances the electrophilicity of the carbonyl carbon in the carboxylic acid. By drawing electron density away from the carbonyl group, the nitro group renders the carbonyl carbon more susceptible to nucleophilic attack by the chlorinating agent. This typically results in a faster reaction rate compared to the synthesis of unsubstituted benzoyl chloride.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to mitigate its environmental footprint. Key areas of focus include solvent choice and the development of sustainable catalysts.

A primary objective in the green synthesis of this compound is the careful selection and minimization of solvents. Traditionally, this synthesis has often been conducted in chlorinated solvents such as dichloromethane (B109758) and chloroform, or in aromatic hydrocarbons like benzene and toluene. These solvents are now recognized as environmentally detrimental and pose health risks.

Green chemistry advocates for the adoption of more benign solvents. Research has explored solvent-free conditions, where the reaction is performed in an excess of the chlorinating agent (if it is a liquid, like thionyl chloride), which also serves as the solvent. While this approach minimizes solvent waste, it necessitates meticulous control of reaction conditions and purification to remove the excess reagent.

Another green alternative is the use of less toxic, biodegradable solvents derived from renewable resources. Examples include ionic liquids and deep eutectic solvents, which have been investigated as potential replacements for traditional volatile organic compounds (VOCs).

The creation of sustainable catalysts is another cornerstone of greening the synthesis of this compound. While phase transfer catalysts can enhance reaction efficiency, the focus in green chemistry is on developing catalysts that are recyclable, non-toxic, and highly efficient.

Iii. Reactivity and Advanced Organic Transformations

Nucleophilic Acyl Substitution Reactions of 3-Nitrobenzoyl Chloride

This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to attack by nucleophiles. The general mechanism for these reactions proceeds through a two-step addition-elimination pathway. Initially, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride ion, which is an excellent leaving group, yielding the substituted product. masterorganicchemistry.comuomustansiriyah.edu.iqvanderbilt.edu

The reaction of this compound with primary or secondary amines is a robust and common method for the synthesis of 3-nitrobenzamides. libretexts.orgfishersci.co.uk This transformation, often a variation of the Schotten-Baumann reaction, typically involves combining the acyl chloride and the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. bath.ac.uk The formation of an inactive amine salt is thus prevented, allowing the reaction to proceed to completion. bath.ac.uk

A general procedure involves dissolving the amine in a suitable solvent, followed by the addition of this compound. For example, in a solid-phase synthesis approach, an aniline bound to a resin can be acylated using this compound to produce the corresponding nitrobenzanilide. researchgate.net

The kinetics of amidation reactions involving acyl chlorides are typically very fast. Studies monitoring the reaction of substituted benzoyl chlorides with amines have shown complete conversion to the corresponding amide in a matter of minutes at room temperature. hud.ac.uk The rate of reaction is influenced by the concentration of both the acyl chloride and the amine.

The thermodynamics of the reaction strongly favor the formation of the amide product. The C-N bond in the amide is significantly more stable than the C-Cl bond in the acyl chloride. The reaction is generally exothermic, and the formation of the stable hydrochloric acid byproduct (which is subsequently neutralized by a base) further drives the equilibrium towards the products.

In reactions with molecules containing multiple nucleophilic sites, this compound can exhibit regioselectivity. When reacting with compounds containing both amine and hydroxyl groups (e.g., aminoalcohols or aminophenols), the acylation typically occurs preferentially at the more nucleophilic nitrogen atom to form the amide, rather than at the oxygen atom to form an ester. This selectivity is attributed to the greater basicity and nucleophilicity of amines compared to alcohols.

When this compound reacts with a chiral amine, the stereochemistry of the amine's chiral center is generally retained in the final amide product. The reaction does not typically involve the chiral center, thus proceeding with high stereoselectivity.

This compound reacts with alcohols to form 3-nitrobenzoate esters. quizlet.com This nucleophilic acyl substitution is a fundamental method for synthesizing esters, particularly when the corresponding carboxylic acid is difficult to esterify directly. rsc.org The reaction proceeds readily due to the high reactivity of the acyl chloride and the good leaving group ability of the chloride ion. rsc.org A base, such as pyridine (B92270) or triethylamine (B128534), is often added to catalyze the reaction and to scavenge the HCl produced. researchgate.net

The conditions for the esterification of this compound can be optimized to achieve high yields. Key parameters include the choice of solvent, temperature, reaction time, and the presence of a catalyst or base.

The reaction is often performed in aprotic solvents like dichloromethane (B109758) or toluene (B28343). In some procedures, the alcohol itself can serve as both the reactant and the solvent, particularly if it is a simple, low-cost alcohol. rsc.org Heating the reaction mixture under reflux can increase the reaction rate and drive it to completion. rsc.org Yields are generally high, often exceeding 80-90% with proper optimization.

Below is a table summarizing typical reaction conditions for the esterification of substituted nitrobenzoyl chlorides with various alcohols, which are analogous to reactions with this compound.

| Alcohol | Reagent | Catalyst/Base | Solvent | Conditions | Yield |

| Ethanol | 4-Nitrobenzoyl Chloride | None | Ethanol | Reflux, 50 min | High (not specified) |

| 1-Propanol | 4-Nitrobenzoyl Chloride | None | 1-Propanol | Reflux, 50 min | High (not specified) |

| 2-Propanol | 4-Nitrobenzoyl Chloride | None | 2-Propanol | Reflux, 50 min | High (not specified) |

| Diethylaminoethanol | p-Nitrobenzoic Acid | None | Xylene | 135-140°C, 24h | 78.8% |

| Glycerol | Nitrobenzoic Acid | Sulfuric Acid | Toluene | >100°C | High (not specified) |

This table presents data for analogous nitro-substituted benzoic acids/chlorides to illustrate typical conditions and yields. rsc.orggoogle.comgoogle.com

While the reaction between this compound and an alcohol can proceed without a catalyst, the addition of a basic catalyst significantly accelerates the rate. rsc.org Tertiary amines, such as pyridine and 4-dimethylaminopyridine (DMAP), are commonly employed.

The catalytic mechanism involves the nucleophilic tertiary amine attacking the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more electrophilic than the original acyl chloride, and it is readily attacked by the alcohol to form the ester, regenerating the catalyst in the process. This catalytic cycle allows for faster conversion under milder conditions. Acidic catalysts, such as sulfuric acid, are generally used for the esterification of carboxylic acids (Fischer esterification) and are less common for reactions involving the more reactive acyl chlorides. google.comcommonorganicchemistry.com

Reactions with Other Nucleophiles

As a highly reactive acyl chloride, this compound readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles. chemistrysteps.com Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by electron-rich species. The nitro group at the meta-position has a significant electron-withdrawing effect, which further enhances the electrophilicity of the carbonyl carbon.

Common reactions with nucleophiles include:

Aminolysis: this compound reacts rapidly with ammonia, primary amines, and secondary amines to form the corresponding amides. chemistrysteps.com For instance, it has been utilized in the synthesis of 3-aminobenzamide (B1265367). sigmaaldrich.com Due to the release of hydrochloric acid (HCl) as a byproduct, these reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid. chemistrysteps.com

Alcoholysis/Phenolysis: In reactions with alcohols or phenols, this compound is converted into the corresponding esters. These reactions are also often performed with a base to scavenge the generated HCl. chemistrysteps.com

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-nitrobenzoic acid. This reaction can be vigorous, and care must be taken as the compound is incompatible with water. chemistrysteps.comnih.gov

Reaction with Carboxylates: It can react with carboxylate salts to form carboxylic acid anhydrides. chemistrysteps.com

The general incompatibility of this compound extends to bases, strong oxidizing agents, and alcohols. nih.gov Its utility has been demonstrated in the synthesis of complex molecules such as potential carbocyclic minor groove binders for DNA. sigmaaldrich.com

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves reacting an acyl chloride, such as this compound, with an aromatic compound. chemguide.co.uk The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. byjus.com

However, the reactivity of the reactants is a critical consideration. The nitro group on this compound is a strong deactivating group. youtube.com While this deactivation primarily affects the benzene (B151609) ring of the this compound itself, making it less susceptible to further substitution, the acyl chloride functional group remains highly reactive for acylating other aromatic substrates. Conversely, the aromatic substrate being acylated must not possess strongly deactivating groups (like a nitro group), as this would render it too unreactive to undergo the reaction. youtube.com The product of the acylation is an aromatic ketone, which is deactivated towards further substitution, thus preventing polyacylation reactions. organic-chemistry.org

Catalyst Systems for Acylation (e.g., Lewis Acids)

The Friedel-Crafts acylation reaction requires a catalyst, typically a strong Lewis acid. sigmaaldrich.com The most commonly used catalyst is aluminum trichloride (AlCl₃). masterorganicchemistry.com The role of the Lewis acid is to activate the acyl chloride, facilitating the formation of the acylium ion electrophile. byjus.com

The mechanism proceeds as follows:

The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the this compound. sigmaaldrich.com

This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (O=C⁺-Ar-NO₂) and the AlCl₄⁻ anion. byjus.comsigmaaldrich.com

The acylium ion is then attacked by the nucleophilic aromatic ring. byjus.com

The aromaticity of the ring is restored by the deprotonation of the intermediate complex by the AlCl₄⁻ anion, which regenerates the AlCl₃ catalyst and produces HCl. wikipedia.org

It is crucial to note that the ketone product can form a complex with the Lewis acid catalyst. wikipedia.org Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is generally required for the reaction to proceed to completion. organic-chemistry.org The final ketone product is liberated upon aqueous workup. wikipedia.org Other Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can also be used, though AlCl₃ is often the most effective. masterorganicchemistry.comwikipedia.org

Isomer Distribution in Acylation Products

The regiochemical outcome of the Friedel-Crafts acylation—that is, the position on the aromatic substrate where the 3-nitrobenzoyl group attaches—is determined by the directing effects of the substituents already present on the substrate ring.

Activating Groups (e.g., alkyl, alkoxy groups) are typically ortho, para-directing. They increase the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the acylium ion. For example, the acylation of toluene (methylbenzene) generally yields predominantly the para-substituted product, as the ortho positions are sterically hindered. libretexts.org

Deactivating Groups (e.g., halogens) are also ortho, para-directing, but they slow down the reaction rate.

Strongly Deactivating Groups (e.g., -NO₂, -CN, -SO₃H) are meta-directing. However, aromatic rings with these groups are generally too deactivated to undergo Friedel-Crafts acylation. youtube.com

Reaction conditions, particularly temperature, can also influence the isomer distribution. In some cases, carrying out the acylation at lower temperatures can favor the formation of a specific positional isomer. For example, in the Friedel-Crafts acylation of naphthalene (B1677914) with 3-ethyl-4-nitrobenzoyl chloride, lower temperatures were found to steer the reaction towards the preferred formation of the naphthalene-1-yl-methanone isomer over the naphthalene-2-yl-methanone isomer. google.com

Intramolecular Friedel-Crafts Reactions

The Friedel-Crafts acylation can also occur intramolecularly, where the acyl chloride and the aromatic ring are part of the same molecule. masterorganicchemistry.com This type of reaction is a powerful tool for the synthesis of polycyclic and bicyclic compounds, particularly for forming five-, six-, and seven-membered rings. masterorganicchemistry.com

For an intramolecular reaction involving a derivative of this compound to occur, the molecule must contain a tethered aromatic ring positioned appropriately to be attacked by the acylium ion formed in situ. The reaction would proceed by cyclization, leading to the formation of a new ring fused to the aromatic nucleus. The success of these cyclizations often depends on the length and flexibility of the chain connecting the acyl chloride group to the aromatic ring, with the formation of six-membered rings being particularly favorable. masterorganicchemistry.com

Reduction Reactions of the Nitro Group and Acyl Chloride

Both the nitro group and the acyl chloride group in this compound are susceptible to reduction by various reagents.

Reduction of the Acyl Chloride: Acyl chlorides can be reduced to form either primary alcohols or aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) will reduce the acyl chloride all the way to a primary alcohol. wikipedia.orgchemistrysteps.com The reaction proceeds through an aldehyde intermediate which is immediately further reduced. chemistrysteps.com

Reduction of the Nitro Group: The aromatic nitro group can be reduced to a primary amine (-NH₂). Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or using metals in acidic conditions (e.g., tin or iron in HCl). researchgate.net

The challenge lies in achieving selectivity, as many powerful reducing agents will react with both functional groups simultaneously.

Selective Reduction Strategies

Chemoselectivity is crucial when only one of the two functional groups in this compound is targeted for reduction. Different strategies and reagents are employed to achieve this control.

Selective Reduction of the Acyl Chloride to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common reagent for this transformation. chemistrysteps.com Its bulkiness and reduced reactivity allow for the rapid reaction with the highly reactive acyl chloride, but the subsequent reaction with the less reactive aldehyde product is much slower, especially at low temperatures (e.g., -78 °C), enabling the isolation of the aldehyde. chemistrysteps.com Another classic method is the Rosenmund reduction, which uses hydrogen gas over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur). wikipedia.org

Selective Reduction of the Nitro Group: Reducing the nitro group while leaving the acyl chloride intact is more challenging due to the high reactivity of the acyl chloride group with many nucleophilic reducing agents and its sensitivity to acidic or basic conditions used for nitro reductions. However, certain reagents have been shown to be effective for the selective reduction of nitroarenes in the presence of other sensitive functional groups like esters or nitriles, which can be analogous to the acyl chloride.

Tin(II) Chloride (SnCl₂): Stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic and effective method for selectively reducing aromatic nitro groups without affecting other reducible groups like esters or nitriles. stackexchange.com

Sodium Borohydride with a Catalyst: While NaBH₄ alone reduces acyl chlorides, combining it with certain transition metal salts can create a system that selectively reduces the nitro group. For example, the NaBH₄-FeCl₂ system has been shown to be highly chemoselective for nitro group reduction in the presence of ester groups. d-nb.info

Catalytic Hydrogenation: Careful selection of the catalyst and reaction conditions can achieve selectivity. For instance, using platinum on carbon (Pt/C) with H₂ gas under low pressure has been reported to selectively reduce nitro groups in the presence of nitriles, which are sensitive to standard Pd/C conditions. echemi.com

The following table summarizes various reduction strategies:

| Target Functional Group | Product | Reagent(s) | Notes |

| Acyl Chloride | Primary Alcohol | LiAlH₄ or NaBH₄ | Strong, non-selective reduction of the acyl chloride. |

| Acyl Chloride | Aldehyde | LiAl(OtBu)₃H | Milder, sterically hindered reagent allows for isolation of the aldehyde. chemistrysteps.com |

| Acyl Chloride | Aldehyde | H₂ with Pd/BaSO₄ (poisoned) | Rosenmund Reduction. wikipedia.org |

| Nitro Group | Amine | SnCl₂·2H₂O | Good selectivity for the nitro group in the presence of other sensitive groups. stackexchange.com |

| Nitro Group | Amine | NaBH₄-FeCl₂ | Chemoselective system for nitro reduction. d-nb.info |

| Nitro Group | Amine | H₂ with Pt/C | Can offer selectivity over other reducible groups under controlled conditions. echemi.com |

Formation of Amino-substituted Benzoyl Derivatives

The synthesis of amino-substituted benzoyl derivatives from this compound is a two-step process that leverages the reactivity of both the acyl chloride and the nitro functional groups. The process involves an initial acylation reaction with an amine, followed by the chemical reduction of the nitro group.

The first step is a nucleophilic acyl substitution, where this compound reacts readily with primary or secondary amines to form the corresponding N-substituted 3-nitrobenzamide. youtube.comwikipedia.orgchemeo.com This reaction is typically rapid and proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, with subsequent elimination of hydrogen chloride. youtube.com

The second and crucial step is the reduction of the nitro group on the newly formed 3-nitrobenzamide derivative to an amino group (-NH2). This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the molecule. leah4sci.comreddit.com A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comyoutube.com

Common and effective methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used and are highly efficient for this transformation. leah4sci.commasterorganicchemistry.com

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comlibretexts.orgsavemyexams.comnist.gov The Béchamp reduction, using iron and hydrochloric acid, is a historically significant and industrially relevant example.

Transfer Hydrogenation: In this approach, a source other than hydrogen gas is used to provide hydrogen. Reagents like hydrazine, ammonium (B1175870) formate, or cyclohexene in the presence of a catalyst (e.g., Pd/C) are effective.

Other Reagents: Other reagents capable of reducing the nitro group include sodium hydrosulfite (Na2S2O4), sodium sulfide (Na2S), and tin(II) chloride (SnCl2). reddit.commasterorganicchemistry.comnist.gov These reagents can offer milder reaction conditions and improved chemoselectivity in certain cases.

Recent advancements have also led to one-pot protocols for the direct conversion of nitroarenes to N-aryl amides, combining the reduction and acylation steps. libretexts.orgsavemyexams.comcognitoedu.orgyoutube.com For instance, methods using iron dust in water can mediate the direct reaction between a nitroarene and an acyl chloride, offering a more streamlined and environmentally friendly approach. libretexts.orgsavemyexams.comyoutube.com

The resulting 3-aminobenzamide derivatives are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups (e.g., alkenes). masterorganicchemistry.com |

| H₂/Raney Ni | Pressurized H₂ gas, solvent (e.g., ethanol) | Effective alternative to Pd/C, sometimes used to avoid dehalogenation. masterorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Refluxing acid | Classic, cost-effective method (Béchamp reduction). masterorganicchemistry.com |

| Sn/HCl | Acidic solution | Effective but can be harsher than other methods. nist.gov |

| Zn/CH₃COOH or Zn/NH₄Cl | Acidic or neutral conditions | Provides a mild method for reduction. reddit.commasterorganicchemistry.com |

| SnCl₂ | Acidic solution (e.g., HCl) | A mild reducing agent useful in the presence of other reducible groups. masterorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or biphasic system | A common and mild reducing agent. reddit.com |

Polymerization and Oligomerization Reactions

This compound serves as a valuable reagent in polymer chemistry, primarily for introducing the functional 3-nitrophenyl moiety into polymer structures. Its high reactivity as an acyl chloride allows it to participate in various polymerization and modification reactions. The key feature it imparts is the nitro group, which acts as a versatile chemical handle for subsequent post-polymerization modifications, enabling the fine-tuning of material properties. cognitoedu.orgchemistrysteps.com

Incorporation into Polymer Backbones

Direct incorporation of this compound into a linear polymer backbone is limited by its monofunctional nature; as a molecule with a single acyl chloride group, it typically acts as a chain-terminating or end-capping agent. However, it is instrumental in synthesizing monomers that are subsequently polymerized. For instance, it can be reacted with a diamine or diol to create a new, larger molecule containing the 3-nitrobenzoyl group, which also possesses other polymerizable functional groups.

The most significant application involves using the 3-nitrobenzoyl group as a pendant functional group. By using a difunctional monomer that already contains a 3-nitrobenzoyl side chain, or by grafting this compound onto a pre-existing polymer with reactive sites (e.g., hydroxyl or amino groups), the nitro functionality can be systematically introduced along the polymer chain. This nitro group is relatively stable under many polymerization conditions but can be selectively transformed in a later step. cognitoedu.org

Synthesis of Poly(amide)s and Poly(imide)s

Poly(amide)s: The synthesis of polyamides (aramids) is achieved through the polycondensation of diamines with diacyl chlorides. reddit.comnih.gov While this compound itself is monofunctional, its chemistry is directly relevant. It can be used to end-cap polyamide chains, controlling molecular weight and modifying end-group functionality. Furthermore, difunctional analogues, such as 5-nitroisophthaloyl dichloride, are used as monomers to synthesize nitro-functionalized aromatic polyamides. These polymers carry the nitro group as a pendant moiety on the backbone, making them precursors to functional polyamides after reduction of the nitro group.

Poly(imide)s: The synthesis of polyimides is a robust and widely used method for producing high-performance polymers. The standard method involves a two-step process: the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration (imidization) to yield the final polyimide. leah4sci.comlibretexts.orgwikipedia.org

The role of this compound in polyimide synthesis is typically indirect. It is not a direct monomer for the main polymerization reaction but can be used to synthesize specialized diamine or dianhydride monomers. For example, a diamine monomer containing a nitro group can be prepared, which is then polymerized with a dianhydride. A related synthetic strategy involves reacting a nitro-functionalized aromatic compound with an amine, followed by reduction of the nitro group to create a novel diamine. youtube.com This custom diamine is then used in the standard polyimide synthesis, thereby incorporating the desired functionality into the polymer structure from the outset.

Applications in Material Science Research

The primary application of incorporating this compound into polymers lies in the field of functional materials, which is made possible by post-polymerization modification. savemyexams.comcognitoedu.orgchemistrysteps.com The pendant nitro groups along the polymer backbone are latent functional sites.

The most common modification is the reduction of the nitro groups to primary amino groups (-NH2). This transformation fundamentally alters the material's properties:

Increased Reactivity: The resulting amino groups are nucleophilic and can serve as sites for cross-linking, grafting of other molecules or polymer chains, or for complexation with metal ions.

Altered Solubility and Thermal Properties: The conversion of a non-polar nitro group to a polar, hydrogen-bonding amino group can significantly change the polymer's solubility in different solvents and affect its glass transition temperature and thermal stability.

Adhesion and Surface Properties: The presence of amino groups can enhance the adhesion of the polymer to various substrates and modify its surface energy.

This strategy allows for the creation of a single precursor polymer that can be subsequently modified into a range of materials with tailored properties, suitable for applications in advanced composites, specialty coatings, membranes for gas separation, and functional films for electronics. pearson.com

Chemo- and Regioselective Transformations

The reactivity of this compound is governed by the distinct properties of its three components: the highly reactive acyl chloride group, the aromatic benzene ring, and the electron-withdrawing nitro group. The interplay between these components dictates the chemo- and regioselectivity of its transformations. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity describes the preference for reaction at one position over another. wikipedia.org

Ortho, Meta, Para Directing Effects of Substituents

The regioselectivity of reactions on the aromatic ring of this compound, specifically in electrophilic aromatic substitution (EAS), is controlled by the directing effects of the two substituents already present: the benzoyl chloride group (-COCl) at position 1 and the nitro group (-NO2) at position 3.

Both the acyl chloride and the nitro group are powerful electron-withdrawing groups (EWGs). cognitoedu.orgchemistrysteps.com They pull electron density away from the benzene ring through a combination of inductive and resonance effects. This has two major consequences for electrophilic aromatic substitution:

Deactivation: By reducing the electron density of the π-system, both groups make the ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. Such groups are known as "deactivating" groups. savemyexams.comyoutube.com

Directing Effect: Both groups direct incoming electrophiles to the meta position relative to themselves. chemistrysteps.compearson.com This is because the electron withdrawal is most pronounced at the ortho and para positions, making the meta positions the least deactivated (i.e., the most electron-rich) sites available for electrophilic attack. Analysis of the resonance structures of the cationic intermediate (the arenium ion) formed during EAS shows that attack at the ortho or para positions would place a destabilizing positive charge adjacent to the already electron-deficient carbon bearing the substituent. youtube.comchemistrysteps.com

In the case of this compound, these directing effects are synergistic:

The -COCl group at C1 directs incoming electrophiles to its meta positions, C3 and C5.

The -NO2 group at C3 directs incoming electrophiles to its meta positions, C1 and C5.

Since positions C1 and C3 are already occupied, both groups cooperatively and strongly direct any subsequent electrophilic substitution to position C5 . The other available positions (C2, C4, C6) are ortho or para to at least one of the deactivating groups and are therefore strongly disfavored for electrophilic attack. Consequently, electrophilic reactions such as nitration, halogenation, or sulfonation on this compound, though requiring harsh conditions due to the deactivated ring, would yield the 1-substituted-3-nitro-5-chlorocarbonylbenzene derivative with very high regioselectivity.

From a chemoselectivity standpoint, the molecule presents two primary reaction sites: the carbonyl carbon of the acyl chloride and the aromatic ring. Nucleophilic reagents (e.g., amines, alcohols) will overwhelmingly attack the highly electrophilic acyl chloride carbon in a nucleophilic acyl substitution reaction. nih.gov Electrophilic reagents, on the other hand, will react with the π-system of the aromatic ring, with the regioselectivity described above.

Table 2: Directing Effects of Substituents on this compound

| Position | Relation to -COCl (C1) | Relation to -NO₂ (C3) | Predicted Reactivity toward Electrophiles |

|---|---|---|---|

| C2 | Ortho | Ortho | Strongly Deactivated |

| C4 | Para | Ortho | Strongly Deactivated |

| C5 | Meta | Meta | Most Favorable Site for Substitution |

| C6 | Ortho | Para | Strongly Deactivated |

Strategies for Selective Functionalization

The selective functionalization of this compound is a nuanced process governed by the distinct reactivity of its two primary functional groups: the highly electrophilic acyl chloride and the deactivated aromatic ring. The presence of the electron-withdrawing nitro group and the carbonyl group dictates the regioselectivity of reactions on the benzene ring. youtube.comcognitoedu.org Strategic manipulation of reaction conditions and reagents allows chemists to target specific sites on the molecule with high precision.

Chemoselectivity: Targeting the Acyl Chloride vs. the Aromatic Ring

The most prominent strategy for selective functionalization relies on the significant difference in reactivity between the acyl chloride group and the aromatic ring.

Acyl Chloride Functionalization: The acyl chloride is exceptionally reactive towards nucleophiles. Mild reaction conditions involving the introduction of nucleophiles such as alcohols, amines, or thiols will result in the selective acylation of the nucleophile, forming the corresponding ester, amide, or thioester. This transformation occurs readily without affecting the aromatic ring, which requires harsh conditions for substitution.

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution (EAS) on the benzene ring requires potent electrophiles and typically a Lewis acid catalyst. The aromatic ring in this compound is significantly deactivated due to the strong electron-withdrawing effects of both the nitro (-NO2) and the acyl chloride (-COCl) groups. youtube.comcognitoedu.orglibretexts.org

Regioselectivity: Directing Effects in Electrophilic Aromatic Substitution

When conditions are set for electrophilic aromatic substitution, the position of the incoming substituent is directed by the existing groups on the ring. cognitoedu.org

Nitro Group: The nitro group is a powerful deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta positions (relative to the nitro group) the most favorable sites for electrophilic attack. youtube.comcognitoedu.orglibretexts.orgsavemyexams.com

Acyl Chloride Group: Similarly, the acyl chloride group is also deactivating and directs incoming electrophiles to the meta position.

In this compound, both the nitro group at C3 and the acyl chloride at C1 direct incoming electrophiles to the C5 position. This synergistic effect provides a robust method for achieving high regioselectivity, leading almost exclusively to the 1,3,5-trisubstituted benzene derivative. For instance, the bromination of nitrobenzene (B124822) directs the incoming bromine electrophile to the 3-position; this principle applies to the further substitution of this compound. savemyexams.com

Advanced Strategies: Modifying Directing Group Influence

A more advanced strategy for altering the functionalization pattern involves the chemical modification of the existing functional groups. A primary example is the reduction of the nitro group to an amine (-NH2). This transformation fundamentally changes the electronic nature of the substituent and its directing influence. The resulting amino group is a potent activating group and an ortho, para-director. cognitoedu.org This conversion opens up new pathways for selective functionalization at positions that were previously disfavored.

The following table summarizes the primary strategies for the selective functionalization of this compound.

| Strategy | Target Site | Reagents & Conditions | Resulting Functional Group | Regioselectivity |

| Nucleophilic Acyl Substitution | Acyl Chloride (-COCl) | Alcohols (R-OH), Amines (R-NH2), Thiols (R-SH) under mild/basic conditions. | Ester (-COOR), Amide (-CONHR), Thioester (-COSR) | Not applicable (reaction is at the side chain). |

| Electrophilic Aromatic Substitution | Aromatic Ring (C5 position) | Strong electrophiles (e.g., Br2/FeBr3, HNO3/H2SO4) under harsh conditions. | Halogen, Nitro, Sulfonic acid, etc., at the C5 position. | High (meta-directing effect of both -NO2 and -COCl). |

| Reduction and Subsequent Functionalization | Nitro Group (-NO2) | Reducing agents (e.g., H2/Pd, Sn/HCl). | Amine (-NH2) | Not applicable (reaction is at the substituent). |

Iv. Applications in Specialized Chemical Synthesis

Medicinal Chemistry and Pharmaceutical Intermediates

In the pharmaceutical industry, 3-nitrobenzoyl chloride serves as a crucial starting material or intermediate for creating complex molecules with therapeutic potential. Its ability to readily undergo acylation reactions allows for its incorporation into diverse molecular scaffolds, leading to the development of novel drugs and pharmaceutical compounds.

The 3-nitrobenzoyl moiety is a key component in various molecules that exhibit significant biological activity. It is frequently employed in the synthesis of compounds designed to interact with specific biological targets.

This compound is utilized as a precursor in the synthesis of novel antibacterial agents. The general strategy involves the amide coupling reaction between an acyl chloride, such as this compound, and a primary amine to form an amide linkage wjarr.com. These synthetic compounds are designed to target essential bacterial pathways, such as the fatty acid synthesis (FAS II) pathway, which is a promising target for developing new antibacterials due to its significant differences from the mammalian equivalent wjarr.com.

Research has shown that derivatives incorporating the 3-nitrobenzyl group, which can be formed from this compound, exhibit moderate antibacterial activity. For instance, compounds like 4-((3-Nitrobenzyl)amino)benzoic acid have been synthesized and evaluated for their biological properties acs.org. The presence of the nitro-substituted ring is considered a contributor to the inhibitory activity of these molecules against bacterial pathogens wjarr.comacs.org.

Table 1: Examples of this compound Derivatives in Antibacterial Research

| Derivative Class | Synthetic Precursor | Target Pathway/Mechanism | Reference |

| N-substituted benzamides | This compound | Fatty Acid Synthesis (FAS II) | wjarr.com |

| 4-(Benzylamino)benzoic acids | This compound | General antibacterial activity | acs.org |

Derivatives of this compound have demonstrated potential in the field of oncology. Studies have indicated that certain compounds synthesized from this precursor exhibit moderate anticancer activity . The focus of much of this research has been on the development of molecules that can interact with DNA, a primary target for many chemotherapeutic agents. Specifically, this compound is a key reagent in synthesizing carbocyclic minor groove binders, which are designed to fit into the minor groove of DNA and interfere with cellular processes like replication and transcription, ultimately leading to cytotoxic effects on cancer cells chemsrc.comsigmaaldrich.com. The cytotoxicity of these compounds has been tested against various cancer cell lines, such as MDA-MB-231 breast cancer cells nih.gov.

A significant application of this compound in medicinal chemistry is in the synthesis of potential carbocyclic minor groove binders (MGBs) chemsrc.comsigmaaldrich.com. These molecules are designed to bind non-covalently to the minor groove of DNA, a region that is less sterically hindered than the major groove. This binding can inhibit the activity of DNA-dependent enzymes like topoisomerases and interfere with the binding of transcription factors, which are crucial for cancer cell proliferation nih.gov.

The synthesis of these MGBs often involves reacting this compound with aliphatic α,ω-diamines containing varying numbers of methylene units (e.g., three, four, or five) chemsrc.com. This reaction creates dimeric structures where two 3-nitrobenzamide units are linked by a flexible carbocyclic chain. The nitro group is a critical feature, as it can be subsequently reduced to an amino group, which can be protonated at physiological pH to enhance the binding affinity of the molecule to the negatively charged DNA backbone.

Table 2: Synthesis of Carbocyclic Minor Groove Binders

| Reagents | Resulting Structure | Biological Target | Reference |

| This compound, α,ω-diamines | Dimeric 3-nitrobenzamides linked by an aliphatic chain | DNA Minor Groove | chemsrc.comsigmaaldrich.com |

| Carbocyclic MGBs | - | Topoisomerase I/II | nih.gov |

Beyond its use in creating specific biologically active molecules, this compound is a versatile intermediate for multi-step syntheses of advanced pharmaceutical compounds chemicalbook.com. It serves as a building block for introducing the 3-nitrobenzoyl group into larger, more complex molecules. The nitro group itself can be readily transformed into other functional groups, such as an amine, which provides a point for further chemical modification. This versatility allows chemists to construct a wide range of derivatives for drug discovery programs. Downstream products that can be synthesized from this compound include 3-nitrobenzaldehyde and 3-nitrobenzhydrazide, which are themselves useful intermediates in pharmaceutical preparation chemsrc.com.

Synthesis of Biologically Active Molecules

Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical sector and the synthesis of specialty chemicals. Nitrobenzoyl chlorides are recognized intermediates in the production of various agrochemicals . A key application is in the preparation of certain sulfonamides, which are known to have herbicidal properties. Patented processes describe the reaction of m-nitrobenzoyl chlorides with amino sulfones to produce these active compounds google.com.

In the realm of specialty chemicals, this compound is used as an intermediate in the manufacture of dyes chemicalbook.com. The chromophoric properties associated with the nitroaromatic system make it a useful component in the synthesis of coloring agents for various applications, including fabrics and color photography.

Insecticides and Herbicides

While isomers and derivatives of nitrobenzoyl chloride, such as 4-(methylamino)-3-nitrobenzoyl chloride, serve as intermediates in the synthesis of agrochemicals, the direct application of this compound in the manufacturing of commercial insecticides and herbicides is not extensively documented in publicly available research. Its reactive nature suggests potential as a building block in synthesizing complex organic molecules, which could include novel pesticidal compounds, though specific examples are not readily found.

Dyes and Pigments

This compound serves as an intermediate in the synthesis of certain dyes, particularly azo dyes. In these syntheses, the benzoyl chloride group is reacted with an amine or a phenol (B47542) to form a larger molecule. The nitro group can then be chemically modified, for example, by reduction to an amino group, which is a key step in creating the chromophoric azo linkage (-N=N-).

A notable application involves substituting m-nitrobenzoyl chloride for its para-isomer in the synthesis of complex azo dyes to modify the properties of the final product. This substitution can influence the shade of the dye, with the meta-substituted compound sometimes yielding yellower and browner shades in certain applications.

Advanced Materials and Polymer Science

The dual functionality of this compound makes it a valuable monomer and modifying agent in polymer science. The acid chloride group readily participates in polymerization reactions, while the nitro group can be used to impart specific properties to the resulting polymer or can be chemically altered post-polymerization.

Synthesis of Benzoyl-terminated Poly(epichlorohydrin)

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| Poly(epichlorohydrin) (PECH) | This compound | 3-nitrobenzoyl-terminated PECH | Energetic Plasticizer Intermediate |

As a difunctional monomer, this compound can be used to synthesize high-performance polymers like polyamides and polyesters through reactions with diamines and diols, respectively. The presence of the nitro group in the polymer backbone can enhance properties such as:

Thermal Stability: The rigid aromatic structure and polar nitro groups can lead to higher glass transition temperatures and improved thermal resistance.

Solubility: The polar nature of the nitro group can alter the solubility of the resulting polymers in organic solvents.

Optical Properties: The nitro group can influence the refractive index and other optical characteristics of the material.

An example of its application is in the preparation of electrospun fluoro-containing poly(imide-benzoxazole) nano-fibrous membranes, which exhibit low dielectric constants and high thermal stability. sigmaaldrich.com

This compound is an effective agent for the surface modification and functionalization of existing polymers. By reacting it with polymers containing hydroxyl or amine groups, the 3-nitrobenzoyl moiety can be attached to the polymer surface or backbone. This functionalization can be used to:

Introduce a reactive handle for further chemical transformations (e.g., reduction of the nitro group to an amine).

Alter the surface properties of the polymer, such as wettability and adhesion.

Serve as a linker to attach other functional molecules.

Catalysis Research

The role of this compound in catalysis research is primarily as a substrate or reactant in catalyzed reactions, rather than as a catalyst or a ligand for a catalytic system itself. For instance, its synthesis from 3-nitrobenzoic acid and a chlorinating agent like thionyl chloride is often facilitated by a catalyst. Similarly, in processes for producing fluorinated m-nitrobenzoyl chlorides, various catalysts are employed to ensure high yields and purity. google.com Phase-transfer catalysts are also utilized in certain synthetic routes involving m-nitrobenzoyl chlorides to facilitate reactions between reactants in different phases. google.com

Catalysis in Reactions Involving m-Nitrobenzoyl Chlorides

| Reaction Type | Role of Catalyst | Example Catalyst(s) |

|---|---|---|

| Synthesis of this compound | To facilitate the conversion of the carboxylic acid to the acid chloride. | Pyridine (B92270) (often used with thionyl chloride) |

| Hydrolysis of fluorinated m-nitrobenzotrichlorides | To produce fluorinated m-nitrobenzoyl chlorides. | Lewis acids (e.g., iron(III) chloride) |

| Multiphase reactions | To enable the transfer of reactants between immiscible phases. | Tetrabutylammonium fluoride, methyltributylammonium chloride |

Use in Organocatalysis

Organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in synthetic chemistry. These catalysts often rely on specific functional groups to activate substrates and control stereochemistry. Key examples of organocatalytic moieties include amines, thioureas, and Brønsted acids.

The 3-nitrobenzoyl group, characterized by its electron-withdrawing nature, has the potential to influence the acidity or hydrogen-bonding ability of a molecule. However, a detailed investigation of the scientific literature does not show prevalent use of this compound as a precursor for mainstream organocatalysts. There is a lack of reported research where the 3-nitrobenzoyl moiety is a key component of a designed organocatalyst for asymmetric reactions. While derivatives of 3-nitrobenzoic acid are used in various areas of chemical synthesis, their specific and impactful application as organocatalysts remains an underexplored area of research.

V. Computational and Theoretical Studies

Quantum Chemical Calculations